N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-(butan-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-10(2)16-13(19)7-6-11-9-22-15(17-11)18-14(20)12-5-4-8-21-12/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSOYMNGJHLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of a thiazole derivative with a thiophene carboxylic acid derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
Research indicates that compounds similar to N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting their growth through interference with the bacterial cell wall synthesis or metabolic pathways . -
Cancer Research :
The compound's structural features suggest potential activity against cancer cells. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation . Specific case studies have highlighted the inhibition of tumor growth in xenograft models using similar thiazole-containing compounds. -
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes, such as kinases involved in cancer progression and inflammatory responses. For example, compounds with similar scaffolds have been shown to effectively inhibit p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory signaling pathways .
Biochemical Applications
-
Mechanistic Studies :
The thiazole and thiophene moieties present in the compound make it a valuable tool for studying biochemical mechanisms. Researchers have utilized such compounds to explore their interactions with G-protein coupled receptors and other membrane proteins, shedding light on their roles in cellular signaling . -
Fluorescence Imaging :
Certain derivatives of this compound exhibit intrinsic fluorescence, allowing them to be used as imaging agents in biological systems. This property facilitates the localization of compounds within cells or tissues, providing insights into their distribution and mechanism of action .
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study demonstrated that a structurally similar compound inhibited the T3SS in pathogenic bacteria, reducing their virulence. This finding underscores the potential of this compound as a therapeutic agent against bacterial infections . -
Anticancer Activity :
A dissertation highlighted the development of screening assays for compounds targeting cancer cell lines, where thiazole derivatives were tested for their cytotoxic effects. The results indicated that certain derivatives could significantly reduce cell viability in a concentration-dependent manner, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthetic routes , physicochemical properties , and functional group variations .
Structural Analogues in Thiazole-Thiophene Hybrids
Key Observations :
- Yield: The target compound’s hypothetical synthesis may resemble Compound 9 (90% yield), which employs straightforward condensation reactions for thiazolidinone formation. In contrast, multi-step syntheses (e.g., Compound 45p) show variable yields (53–93%) depending on substituent complexity .
- Melting Points : Thiazole derivatives with aryl groups (e.g., Compound 9 ) exhibit higher melting points (186–207°C) due to crystallinity, whereas aliphatic chains (e.g., the target’s sec-butyl group) may reduce melting points, enhancing solubility .
- Functional Groups: The sec-butylamino group in the target compound distinguishes it from analogs with aromatic amines (e.g., Compound 4a’s phenyl group). This alkyl chain could improve membrane permeability compared to bulkier aryl substituents .
Critical Analysis of Structural Variations
Impact of Substituents on Properties
Biological Activity
N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound with significant biological activity, primarily investigated for its potential therapeutic effects. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Molecular Weight : 348.4 g/mol
- CAS Number : 1091409-71-0
The compound functions primarily through enzyme inhibition. It binds to specific active sites of enzymes, disrupting various cellular processes. This inhibition can lead to altered signaling pathways, potentially offering therapeutic benefits in various diseases, particularly in oncology and infectious diseases.
Antimicrobial Activity
Research indicates that similar thiophene derivatives exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against both bacterial and fungal strains, suggesting that this compound may possess similar activities. Specific studies have documented the antibacterial and antifungal effects of related compounds, highlighting the potential for this compound to target microbial infections .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell metabolism and proliferation. Its structural similarities to known anticancer agents indicate a potential role in cancer therapy, warranting further investigation into its efficacy and safety in clinical settings.
Case Studies
- Antibacterial Efficacy : A study on thiophene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, which could be an area for further exploration with this compound .
- Antifungal Activity : Another study reported that compounds similar to this compound exhibited antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism could be relevant to understanding the biological activity of the compound .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(3-(sec-butylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide?
- The compound is synthesized via multi-step organic reactions, including thiazole ring formation, amide coupling, and functional group modifications. Key steps involve:
- Thiazole synthesis : Condensation reactions using Lawesson’s reagent or Hantzsch thiazole synthesis protocols to form the thiazole core .
- Amide coupling : Activation of the thiophene-2-carboxamide moiety with coupling agents like HATU or EDCI for reaction with the thiazole intermediate .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield >95% purity, validated via HPLC .
Q. How is structural characterization of this compound performed in academic settings?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., sec-butyl CH3 at δ 0.8–1.0 ppm) and carbon frameworks (thiazole C2 at ~165 ppm) .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thiophene ring vibrations .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step involving the sec-butylamino group?
- Optimization approaches :
- Stoichiometry : Use 1.2–1.5 equivalents of sec-butylamine to drive the reaction .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates compared to DCM .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation, improving yields to 67% in tert-butyl carbamate-protected intermediates .
Q. How do researchers investigate the impact of the sec-butylamino group on target protein binding?
- Computational modeling : Molecular docking (AutoDock Vina) predicts steric clashes or hydrogen bonds between the sec-butyl group and hydrophobic pockets .
- Structure-activity relationship (SAR) : Synthesize analogs with n-butyl or cyclopropyl groups (methods in ) and compare IC50 values via enzymatic assays.
- Biophysical assays : Surface plasmon resonance (SPR) measures binding kinetics (KD), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Q. What analytical approaches resolve discrepancies in NMR data for diastereomeric impurities?
- Chiral separation : Use Chiralpak AD-H columns (hexane/isopropanol) to isolate enantiomers, with purity >99% confirmed by HPLC .
- NOESY NMR : Identifies spatial proximities (e.g., sec-butyl CH2 adjacent to thiazole C4) to confirm stereochemistry .
- Mosher’s analysis : Derivatizes secondary alcohols to determine absolute configuration of chiral centers .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental elemental analysis data?
- Systematic checks :
- Sample drying : Prolonged vacuum drying (24 hours) removes residual solvents affecting C/H ratios .
- Calibration standards : Use certified reference compounds (e.g., acetanilide) to validate instrument accuracy .
Experimental Design Considerations
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of BTK or ITK kinases, referencing IC50 values of analogs (e.g., 0.5–10 μM) .
- Cellular toxicity : MTT assays on cancer cell lines (e.g., HeLa) assess viability at 24–72 hours, with EC50 calculations .
- Solubility optimization : Pre-formulate with DMSO/PEG-400 mixtures (10:90 v/v) for in vitro studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
